molecular formula C18H20N4O3S B2405641 N-(furan-2-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1448053-50-6

N-(furan-2-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2405641
CAS No.: 1448053-50-6
M. Wt: 372.44
InChI Key: MASJNLKYMIVKDG-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.44. The purity is usually 95%.
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Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c23-16(19-10-15-2-1-8-24-15)11-22-6-3-13(4-7-22)17-20-21-18(25-17)14-5-9-26-12-14/h1-2,5,8-9,12-13H,3-4,6-7,10-11H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASJNLKYMIVKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC(=O)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N4O2SC_{17}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 376.45 g/mol. The compound features a furan moiety, a thiophenyl group, and an oxadiazole ring, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC17H16N4O2S
Molecular Weight376.45 g/mol
Structural FeaturesFuran, Thiophene, Oxadiazole

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. Common methods include the reaction of furan derivatives with thiophenes and oxadiazoles under controlled conditions using solvents like acetic anhydride or ethanol. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized to confirm the structure.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing oxadiazole rings often exhibit significant anticancer properties by inducing apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .

Anticancer Activity

In vitro studies have demonstrated that derivatives of oxadiazole can selectively inhibit cancer cell lines such as MCF-7 (breast cancer) and SK-MEL-2 (melanoma). For instance, related compounds have shown IC50 values in the micromolar range against these cell lines . The introduction of electron-withdrawing groups has been noted to enhance the anticancer activity of these derivatives.

Other Biological Activities

Beyond anticancer effects, compounds similar to this compound have been reported to exhibit anti-inflammatory and analgesic properties. These activities are often linked to the modulation of inflammatory pathways and pain receptors .

Case Studies

  • MCF-7 Cell Line Study : A study evaluated the effect of oxadiazole derivatives on MCF-7 cells, revealing that specific structural modifications could lead to increased cytotoxicity and selectivity against cancerous cells while sparing normal cells .
  • Molecular Docking Studies : Molecular docking simulations indicated strong interactions between the oxadiazole derivatives and estrogen receptors, suggesting potential use as selective estrogen receptor modulators (SERMs) .

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